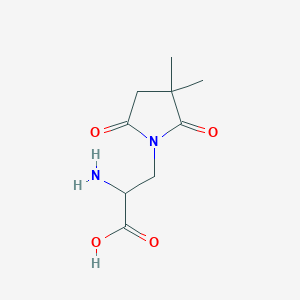
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid is a synthetic compound with the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol . This compound is primarily used in research settings and is not intended for human or veterinary use . It features a pyrrolidinone ring, which is a common structural motif in various biologically active molecules.
Preparation Methods
The synthesis of 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid can be achieved through several routes. One common method involves the reaction of maleic anhydride with an appropriate amine under controlled conditions . The reaction typically requires an organic solvent and is carried out at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant properties are believed to be mediated through the inhibition of calcium currents via Cav 1.2 (L-type) channels . This inhibition reduces neuronal excitability, thereby exerting its anticonvulsant effects.
Comparison with Similar Compounds
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid can be compared with other similar compounds such as:
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker.
DL-alpha-Lipoic Acid-NHS: Another compound featuring a pyrrolidinone ring, used in biochemical assays.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: A crosslinker used in mass spectrometry studies.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, particularly its potential anticonvulsant properties .
Biological Activity
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid is a synthetic compound notable for its unique pyrrolidine structure and dual functionality as both an amino acid derivative and a potential anticonvulsant agent. With a molecular formula of C9H14N2O4 and a molecular weight of 214.22 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse biological activities.
Chemical Structure and Properties
The compound features a pyrrolidine moiety that enhances its stability and biological interactions. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O4 |
| Molar Mass | 214.22 g/mol |
| Structural Features | Pyrrolidine ring, amino acid derivative |
Biological Activity
Research indicates that this compound exhibits significant anticonvulsant properties . This activity is primarily mediated through the inhibition of calcium currents via Cav 1.2 (L-type) channels, suggesting potential applications in treating epilepsy and other neurological disorders .
The anticonvulsant effects are thought to arise from the compound's ability to modulate calcium channels, which play a critical role in neurotransmitter release dynamics. This modulation can influence synaptic transmission and contribute to the regulation of neuronal excitability .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticonvulsant Activity : In vitro assays demonstrated that the compound effectively inhibited calcium channel currents, supporting its potential use as an anticonvulsant agent .
- Protein-Protein Interactions : Investigations into protein interactions have shown that this compound can influence cellular signaling pathways, highlighting its versatility in biochemical assays .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 3-Aminopropanoic Acid | C3H7N | Simple amino acid; involved in basic metabolic processes. |
| 4-Aminobutyric Acid (GABA) | C4H9NO2 | Functions as an inhibitory neurotransmitter. |
| 2-Amino-4-methylpentanoic Acid | C6H13N | Used in peptide synthesis; different biological activities. |
The distinct pyrrolidine structure and dual functionality of this compound set it apart from these compounds, potentially allowing for unique interactions within biological systems.
Properties
Molecular Formula |
C9H14N2O4 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-9(2)3-6(12)11(8(9)15)4-5(10)7(13)14/h5H,3-4,10H2,1-2H3,(H,13,14) |
InChI Key |
SLPHSSUNMRCVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CC(C(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















